

Theoretical Modeling of N1-Methylpseudouridine in RNA: An In-depth Technical Guide

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Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

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An important note on nomenclature: The initial request specified "**N1-Methylsulfonyl pseudouridine** ($\text{ms}^1\Psi$).\" However, an extensive search of the current scientific literature did not yield specific information on a sulfonyl-containing N1-pseudouridine modification in RNA. The closely related and extensively studied modification, N1-methylpseudouridine ($\text{m}^1\Psi$), is a cornerstone of mRNA therapeutics and the subject of significant research. This guide will, therefore, focus on the theoretical modeling of N1-methylpseudouridine ($\text{m}^1\Psi$), assuming it to be the intended subject of the query.

Introduction

N1-methylpseudouridine ($\text{m}^1\Psi$) is a post-transcriptional RNA modification that has garnered significant attention, particularly for its critical role in the development of mRNA-based vaccines and therapeutics.[1][2][3] As an isomer of uridine, pseudouridine (Ψ) itself introduces unique structural features to RNA, and the further addition of a methyl group at the N1 position in $\text{m}^1\Psi$ confers enhanced properties.[1] This modification is known to increase the stability of mRNA transcripts, enhance translation efficiency, and crucially, reduce the innate immune response that can be triggered by foreign RNA.[1][4]

Understanding the precise impact of $\text{m}^1\Psi$ on RNA structure, thermodynamics, and its interactions with the cellular machinery is paramount for the rational design of RNA-based drugs. Theoretical and computational modeling plays a pivotal role in elucidating these effects at an atomic level of detail, complementing experimental investigations.[5][6][7] This technical guide provides an in-depth overview of the theoretical modeling of $\text{m}^1\Psi$ in RNA, summarizing

key quantitative data, detailing relevant experimental protocols for model validation, and visualizing the associated workflows and logical relationships.

The Structural and Functional Impact of N1-Methylpseudouridine

The introduction of $m^1\Psi$ into an RNA sequence induces notable changes in its physicochemical properties. Structurally, the C-C glycosidic bond in pseudouridine (as opposed to the C-N bond in uridine) already provides greater conformational flexibility. The addition of the N1-methyl group in $m^1\Psi$ further influences local RNA structure and interactions.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies on the effects of $m^1\Psi$ on RNA properties.

Table 1: Thermodynamic Stability of RNA Duplexes Containing $m^1\Psi$

RNA Duplex Sequence	Modification	Experimental ΔG°_{37} (kcal/mol)	Computational ΔG°_{37} (kcal/mol)	Reference
5'- GCGUXGCGC- 3' 3'- CGCGYCGCG- 5'	U-A	-12.3	-12.5	[8][9][10]
Ψ-A	-12.9	-13.1	[8][9][10]	
m ¹ Ψ-A	-13.5	-13.8	[8][9][10]	
5'- CGCGUAGCG- 3' 3'- GCGCYUCGC-5'	U-A	-11.8	-12.0	[8][9][10]
Ψ-A	-12.5	-12.8	[8][9][10]	
m ¹ Ψ-A	-13.2	-13.5	[8][9][10]	

Note: The values presented are illustrative and can vary based on the specific sequence context and experimental/computational conditions.

Table 2: Impact of m¹Ψ on Translational Fidelity

Codon Context	Modification	Misincorporation Fold Change (vs. U)	Amino Acid Misincorporated	Reference
UUU (Phe)	m ¹ ΨUU	~1.5 - 2.0	Ile, Val	[11][12][13]
UUU (Phe)	Um ¹ ΨU	~1.2 - 1.8	Ser, Leu	[11][12][13]
UUU (Phe)	UUm ¹ Ψ	~1.0 - 1.5	Leu	[11][12][13]

Note: Misincorporation rates are highly context-dependent and can be influenced by the specific tRNA population and cellular conditions.

Experimental Protocols for Studying m¹Ψ in RNA

Theoretical models of m¹Ψ in RNA are validated and refined using data from a variety of experimental techniques. The following are detailed methodologies for key experiments cited in the study of modified RNA.

Synthesis of m¹Ψ-Containing RNA for In Vitro Studies

Objective: To produce RNA transcripts with site-specific or global incorporation of N1-methylpseudouridine for structural and functional analysis.

Methodology:

- **Template Preparation:** A DNA template encoding the RNA of interest is generated via PCR or plasmid linearization. For global incorporation, a standard template is used. For site-specific incorporation, the template can be designed for splinted ligation of a chemically synthesized m¹Ψ-containing oligonucleotide to RNA fragments.
- **In Vitro Transcription:** The DNA template is transcribed using T7, T3, or SP6 RNA polymerase. The transcription reaction mixture includes:
 - DNA template
 - RNA polymerase
 - Ribonucleoside triphosphates (ATP, GTP, CTP, and either UTP or N1-methylpseudouridine triphosphate (m¹ΨTP)). For global substitution, UTP is completely replaced by m¹ΨTP.
 - Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine).
- **Incubation:** The reaction is incubated at 37°C for 2-4 hours.
- **DNase Treatment:** The DNA template is removed by treatment with DNase I.
- **RNA Purification:** The transcribed RNA is purified using methods such as phenol-chloroform extraction followed by ethanol precipitation, or using commercially available RNA purification kits.

- **Quality Control:** The integrity and concentration of the synthesized RNA are assessed by gel electrophoresis and UV-Vis spectrophotometry.

Analysis of RNA Modification by Mass Spectrometry

Objective: To confirm the incorporation of $m^1\Psi$ and to quantify its abundance in an RNA sample.

Methodology:

- **RNA Digestion:** The purified RNA is completely digested into its constituent nucleosides using a mixture of nucleases, such as nuclease P1, followed by dephosphorylation with alkaline phosphatase.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):**
 - The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
 - The eluent is introduced into a mass spectrometer for analysis.
 - The mass-to-charge ratio (m/z) of the intact nucleosides is measured to identify canonical and modified nucleosides.
 - Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, and the fragmentation patterns are used to confirm their identity.
- **Quantification:** The abundance of $m^1\Psi$ relative to other nucleosides is determined by integrating the area under the curve for the corresponding peaks in the chromatogram.

Probing RNA Structure with Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)

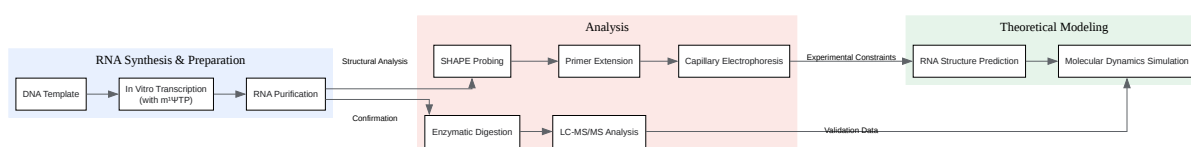
Objective: To experimentally probe the secondary and tertiary structure of $m^1\Psi$ -containing RNA to validate computational models.

Methodology:

- **RNA Folding:** The RNA is folded into its native conformation in a buffer that mimics physiological conditions.
- **Chemical Modification:** The folded RNA is treated with a SHAPE reagent, such as N-methylisatoic anhydride (NMIA) or 1-methyl-7-nitroisatoic anhydride (1M7), which selectively acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides.
- **RNA Purification:** The modified RNA is purified to remove the excess SHAPE reagent.
- **Primer Extension:** A fluorescently labeled DNA primer is annealed to the 3' end of the modified RNA. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. The reverse transcriptase stalls one nucleotide 3' to a 2'-O-adduct.
- **Capillary Electrophoresis:** The resulting cDNA fragments are separated by size using capillary electrophoresis.
- **Data Analysis:** The positions of reverse transcriptase stops are identified, and the intensity of the stops is quantified to generate a reactivity profile. Higher reactivity indicates a more flexible nucleotide position. This experimental data can then be used as constraints in computational RNA structure prediction algorithms.

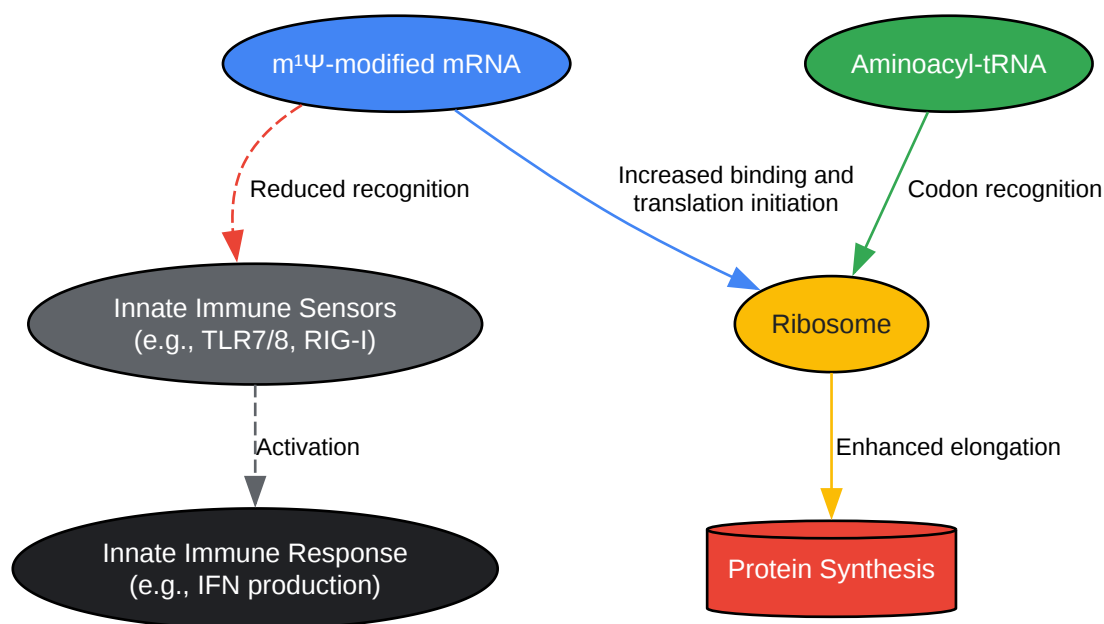
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study and function of $m^1\Psi$ in RNA.



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Caption: Experimental workflow for the analysis of m¹Ψ-containing RNA.



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Caption: Mechanism of m¹Ψ-mediated enhancement of translation.

Conclusion

N1-methylpseudouridine is a powerful modification for enhancing the therapeutic potential of mRNA. Theoretical modeling, in conjunction with robust experimental validation, provides an indispensable toolkit for dissecting the nuanced effects of m¹Ψ on RNA biology. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation RNA therapeutics. As computational methods continue to advance in accuracy and predictive power, the in silico modeling of modified nucleotides like m¹Ψ will undoubtedly accelerate the development of safer and more effective RNA-based medicines.

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